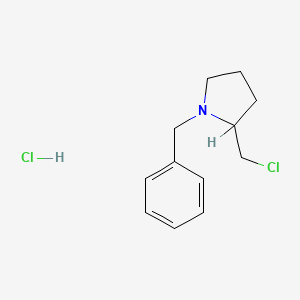

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVJXDMTKSJNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975591 | |

| Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60169-71-3 | |

| Record name | Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060169713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride" synthesis from L-proline

Executive Summary

This guide details the synthesis of (S)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride starting from the chiral pool material L-Proline .[1][2] This specific moiety is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for the synthesis of substituted benzamides (e.g., sulpiride analogues) and as a chiral auxiliary in asymmetric catalysis.[2][3]

Critical Safety Advisory: The target molecule belongs to the class of

Strategic Pathway Analysis

The selected synthetic route prioritizes enantiomeric retention and scalability . While direct alkylation of prolinol is possible, the "Acid First" route (N-benzylation of L-proline followed by reduction) is preferred to avoid handling the highly water-soluble and difficult-to-purify free prolinol at the initial stage.[1][2][3]

The Pathway:

-

N-Alkylation: L-Proline

N-Benzyl-L-proline (via Benzyl Chloride).[1][2][3] -

Reduction: N-Benzyl-L-proline

N-Benzyl-L-prolinol (via LiAlH -

Chlorination: N-Benzyl-L-prolinol

Target Chloride (via SOCl

Visual Workflow (DOT)

Figure 1: Three-step synthetic pathway from L-Proline to the target hydrochloride salt.[1][2][3][4][5][6]

Detailed Experimental Protocols

Step 1: Synthesis of N-Benzyl-L-proline

Objective: Protection of the amine while retaining the carboxylic acid for subsequent reduction.

-

Reagents: L-Proline (1.0 eq), Benzyl Chloride (1.2 eq), KOH (3.0 eq), Isopropanol (IPA).[2][3]

-

Mechanism:

substitution. The use of IPA/KOH creates a heterogeneous basic environment that promotes alkylation while minimizing racemization.

Protocol:

-

Charge a reaction vessel with L-Proline (115.1 g, 1.0 mol) and Isopropanol (600 mL).

-

Add KOH (168.3 g, 3.0 mol) pellets. The mixture will be a slurry.

-

Heat to 40°C. Add Benzyl Chloride (151.9 g, 1.2 mol) dropwise over 60 minutes. Note: Exothermic reaction.[1][2][3]

-

Stir at 40–50°C for 6–8 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.[2][3][6]

-

Workup: Cool to room temperature. Adjust pH to 5–6 using concentrated HCl.

-

Add Chloroform (500 mL) and stir overnight. Filter off the inorganic salts (KCl).[2][3]

-

Evaporate the filtrate to dryness. Recrystallize the residue from Acetone/Ethanol to yield N-Benzyl-L-proline .[1][2]

-

Target Yield: 85–90%

-

Physical State: White crystalline solid.[2]

-

Step 2: Reduction to N-Benzyl-L-prolinol

Objective: Conversion of the carboxylic acid to the primary alcohol.

-

Reagents: N-Benzyl-L-proline (1.0 eq), LiAlH

(1.5 eq), Anhydrous THF. -

Causality: LiAlH

is chosen over Borane or NaBH

Protocol:

-

Safety: Flame-dry all glassware.[1] Maintain inert atmosphere (

or Ar).[2][3] -

Suspend LiAlH

(28.5 g, 0.75 mol) in anhydrous THF (400 mL) and cool to 0°C. -

Dissolve N-Benzyl-L-proline (102.6 g, 0.5 mol) in anhydrous THF (200 mL) and add dropwise to the LAH suspension. Caution: Vigorous hydrogen evolution.[1][2][3]

-

Allow to warm to room temperature, then reflux for 3 hours.

-

Fieser Quench: Cool to 0°C. Carefully add:

-

Stir until the aluminum salts become granular and white. Filter through Celite.[6]

-

Concentrate the filtrate to yield N-Benzyl-L-prolinol as a pale yellow oil.[1][2]

-

Target Yield: 90–95%

-

Purity: Sufficient for next step without distillation.

-

Step 3: Chlorination to 1-Benzyl-2-(chloromethyl)pyrrolidine HCl

Objective: Stereoselective substitution of the hydroxyl group with chloride.

-

Reagents: N-Benzyl-L-prolinol (1.0 eq), Thionyl Chloride (

, 1.2 eq), Chloroform (CHCl -

Mechanism (Critical): This reaction proceeds with Retention of Configuration .[2][3][7][8]

Protocol:

-

Dissolve N-Benzyl-L-prolinol (95.6 g, 0.5 mol) in dry CHCl

(300 mL). Cool to 0°C. -

Add Thionyl Chloride (71.4 g, 0.6 mol) dropwise. Maintain temp < 10°C to prevent decomposition.

-

Allow to warm to room temperature, then reflux for 2 hours. Evolution of

and -

Evaporate solvent and excess

under reduced pressure. -

Crystallization: Dissolve the residue in minimal hot ethanol and precipitate with diethyl ether or acetone.

-

Filter and dry under vacuum to obtain (S)-1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride .[1][2][3]

Stereochemical Mechanism & Quality Control

The retention of stereochemistry is the defining feature of this synthesis. The formation of the aziridinium intermediate is robust, but thermal stress or nucleophilic solvents can disrupt it.[3]

Mechanism Visualization (DOT)

Figure 2: Double inversion mechanism via the Aziridinium ion resulting in net retention of configuration.[1][2][3]

Data Specification Table

| Parameter | Specification | Method |

| Appearance | White to Off-white Solid | Visual |

| Melting Point | 158–162°C (HCl salt) | Capillary Method |

| Specific Rotation | Polarimetry | |

| Identity | Matches Reference Standard | H-NMR / IR |

| Enantiomeric Excess | > 98% ee | Chiral HPLC |

References

-

N-Benzylation Protocol: ChemicalBook. "Synthesis of N-Benzyl-L-Proline." Accessed Oct 2023. Link

-

Reduction Methodology: Organic Syntheses, Coll.[2][3] Vol. 10, p. 423 (2004).[2][3] "Reduction of Amino Acids to Amino Alcohols: Prolinol." Link[2][3]

-

Chlorination Mechanism (Retention): Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Mechanism and Stereochemistry." Link

-

Aziridinium Ion Participation: National Institutes of Health (NIH).[2][3] "Stereoretentive Chlorination of Cyclic Alcohols." Link

-

Safety & Toxicology: PubChem. "Benzyl Chloride & Derivatives Safety Data." Link[2][3]

Sources

- 1. guidechem.com [guidechem.com]

- 2. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. careerendeavour.com [careerendeavour.com]

- 8. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride: A Technical Guide

Executive Summary: The Gateway Scaffold

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride (BCMP-HCl) acts as a critical electrophilic intermediate in the synthesis of neuroleptic benzamides (e.g., sulpiride analogs), antipsychotics, and kinase inhibitors. While nominally a simple alkyl chloride, its behavior in solution is governed by a dynamic equilibrium with a bicyclic aziridinium ion .

For the drug development professional, this molecule represents a "fork in the road." Depending on reaction conditions, it can either retain its pyrrolidine ring or undergo ring expansion to form 3-substituted piperidines. This guide provides the mechanistic insight and protocols necessary to control this regioselectivity, ensuring high yield and structural fidelity.

Mechanistic Insights: The Aziridinium Challenge

The defining characteristic of BCMP-HCl is its internal nucleophile—the tertiary amine nitrogen. Upon neutralization of the hydrochloride salt, the nitrogen lone pair attacks the

The Ambident Electrophile

This intramolecular displacement generates a bicyclic 1-benzyl-1-azoniabicyclo[3.1.0]hexane cation (aziridinium ion). This intermediate is an ambident electrophile, susceptible to nucleophilic attack at two distinct positions:

-

Path A (Kinetic/Retention): Attack at the exocyclic methylene carbon returns the pyrrolidine core.

-

Path B (Thermodynamic/Expansion): Attack at the endocyclic ring carbon expands the ring to a piperidine core.

Failure to control this equilibrium results in inseparable mixtures of regioisomers, a common failure mode in early-stage scale-up.

Visualization: The Regioselectivity Pathway

Figure 1: The divergent reactivity of BCMP. Path A (Green) is generally favored by strong nucleophiles and lower temperatures. Path B (Yellow) is favored by thermodynamic control.

Synthesis Protocol: Preparation of BCMP-HCl

Objective: Synthesize high-purity BCMP-HCl from L-prolinol (or racemic equivalent) while suppressing premature aziridinium formation.

Reaction Overview:

Materials

-

Precursor: 1-Benzyl-2-(hydroxymethyl)pyrrolidine (CAS: 5291-77-0 for ketone precursor reference, alcohol derived via reduction).

-

Reagent: Thionyl Chloride (

), freshly distilled. -

Solvent: Chloroform (

) or Dichloromethane (DCM). Anhydrous.

Step-by-Step Methodology

-

Solvation: Dissolve 1-benzyl-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous

(5 mL/g) in a round-bottom flask equipped with a drying tube and addition funnel. -

Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Temperature control prevents exotherm-driven degradation.

-

Chlorination: Add

(1.2 eq) dropwise over 30 minutes. Maintain internal temperature -

Reflux: Once addition is complete, remove the ice bath and heat to reflux (approx. 60°C) for 2–3 hours. Monitor via TLC (System: 10% MeOH in DCM).

-

Evaporation: Concentrate the reaction mixture in vacuo to remove solvent and excess

. -

Crystallization (Self-Validating Step):

-

The residue is a hygroscopic gum. Triturate with anhydrous diethyl ether or acetone.

-

The hydrochloride salt should precipitate as a white to off-white solid.

-

Validation: If the solid turns into an oil rapidly upon exposure to air, it contains excess acid. Recrystallize from Ethanol/Ether.

-

Yield Expectation: 85–92%. Storage: Store in a desiccator at -20°C. Moisture triggers hydrolysis back to the alcohol.

Application Protocols: Nucleophilic Substitution

To utilize BCMP-HCl effectively, one must choose conditions that favor the desired ring size.

Protocol A: Synthesis of Pyrrolidine Derivatives (Kinetic Control)

Target: Dopamine D2 antagonists (e.g., substituted benzamides).

Rationale: Use a polar aprotic solvent and keeping the temperature moderate favors the attack at the less hindered primary carbon (Path A).

-

Free Base Generation: Suspend BCMP-HCl (1.0 eq) in DCM. Wash with saturated

(cold). Separate organic layer, dry over-

Warning: Do not store the free base; it will slowly dimerize or rearrange.

-

-

Coupling: Dissolve the nucleophile (e.g., 2-methoxy-5-sulfamoylbenzoic acid anion) in DMF or DMSO.

-

Reaction: Add the BCMP free base solution dropwise at 0°C. Stir at Room Temperature (25°C) for 12 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate.

Protocol B: Synthesis of Piperidine Derivatives (Thermodynamic Control)

Target: 3-substituted piperidines for serotonin modulator libraries.

Rationale: Higher temperatures and thermodynamic equilibration allow the nucleophile to attack the ring carbon, relieving ring strain (Path B).

-

Reaction: Dissolve BCMP-HCl directly in Toluene or Xylene.

-

Add Nucleophile: Add excess amine or alkoxide.

-

Heat: Reflux (110°C+) for 24 hours.

-

Result: The product distribution shifts significantly toward the 3-substituted piperidine.

Data Summary: Solvent Effects on Regioselectivity[1][2]

| Solvent | Dielectric Constant | Temp (°C) | Major Product | Ratio (Pyr:Pip) |

| Acetone | 20.7 | 25 | Pyrrolidine | 95:5 |

| DMF | 36.7 | 60 | Pyrrolidine | 80:20 |

| Toluene | 2.38 | 110 | Piperidine | 30:70 |

| Water | 80.1 | 100 | Piperidine (OH) | 10:90 |

Note: Ratios are approximate and dependent on the specific nucleophile used.

Decision Workflow

Use this logic flow to determine the optimal experimental setup for your target molecule.

Figure 2: Experimental decision tree for optimizing regioselectivity.

Safety & Handling (E-E-A-T)

-

Vesicant/Lachrymator: Like many benzyl chloride derivatives, BCMP is a potent alkylating agent. It can cause severe skin burns and respiratory irritation.

-

Carcinogenicity: Treat as a potential mutagen due to its alkylating capability.

-

Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the electrophilic chloride.

References

-

PubChem. 1-Benzyl-2-(chloromethyl)pyrrolidine | C12H16ClN.[1] National Library of Medicine. Available at: [Link][1]

-

ResearchGate. Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Available at: [Link]

- Google Patents.Process for the preparation of 2-aminomethyl-pyrrolidine (Intermediate usage).

-

Organic Chemistry Portal. Synthesis of Benzyl Chlorides and Reactivity. Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for "1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride"

An Application Note for the Synthesis of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride

A Detailed Protocol for the Preparation of a Key Pyrrolidine Intermediate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride, a valuable chiral intermediate in pharmaceutical research and development. The synthesis is achieved through a robust, high-yielding, one-step chlorination of the corresponding alcohol, (S)-(-)-1-Benzyl-2-pyrrolidinemethanol, using thionyl chloride. This application note details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and presents a clear workflow for researchers. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic transformation.

Introduction and Significance

Pyrrolidine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. 1-Benzyl-2-(chloromethyl)pyrrolidine, in its hydrochloride salt form for improved stability and handling, serves as a crucial building block for introducing the N-benzylated pyrrolidinemethyl moiety.[1] The benzyl group acts as a common protecting group for the secondary amine, which can be removed under various conditions in later synthetic stages. The chloromethyl group provides a reactive electrophilic site, ideal for nucleophilic substitution reactions to build more complex molecular architectures. This protocol offers a reliable method for its preparation from a commercially available precursor.[2]

Synthetic Strategy and Mechanism

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is particularly advantageous for this substrate.

Overall Reaction: (S)-(-)-1-Benzyl-2-pyrrolidinemethanol + SOCl₂ → (S)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride + SO₂ (g) + HCl (g)

The primary benefit of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[3] This simplifies the purification process immensely, as they are easily removed from the reaction mixture, driving the equilibrium towards the product.

Reaction Mechanism (SNi with Amine Participation):

The chlorination of an alcohol with thionyl chloride proceeds through a well-established mechanism.[3][4]

-

Formation of a Chlorosulfite Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A proton transfer and loss of a chloride ion result in the formation of a key intermediate, an alkyl chlorosulfite.

-

Internal Nucleophilic Attack and Product Formation: In the presence of the neighboring pyrrolidine nitrogen, the reaction proceeds with retention of stereochemistry. The nitrogen atom's lone pair can assist in the departure of the chlorosulfite group. The chloride ion, released in the first step, then attacks the carbon center.

-

In-Situ Salt Formation: The hydrogen chloride (HCl) generated during the reaction protonates the basic tertiary amine of the pyrrolidine ring, directly yielding the desired hydrochloride salt. This is convenient as it often causes the product to precipitate as a stable, crystalline solid.

Safety and Handling

Extreme caution must be exercised when handling thionyl chloride. It is a highly corrosive, toxic, and moisture-sensitive reagent.[5][6]

-

Work Environment: All operations must be conducted within a certified chemical fume hood with proper ventilation.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and splash-proof safety goggles along with a full-face shield.[6]

-

Reactivity Hazards: Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[7][8] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Unused thionyl chloride and reaction residues must be quenched carefully (e.g., by slow addition to a stirred, cold solution of sodium hydroxide) and disposed of according to institutional guidelines.

Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Grade/Purity | Supplier Example |

| (S)-(-)-1-Benzyl-2-pyrrolidinemethanol | 53912-80-4 | 191.27 | ≥98% | Sigma-Aldrich, TCI |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99%, Reagent grade | Acros, Fisher Scientific |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ≥99.8%, DriSolv® or equivalent | EMD Millipore |

| Diethyl ether (Et₂O), Anhydrous | 60-29-7 | 74.12 | ≥99.7%, BHT stabilized | Fisher Scientific |

| Nitrogen (N₂) or Argon (Ar) Gas | 7727-37-9 | 28.01 | High Purity | Local Gas Supplier |

Equipment

-

Three-neck round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel (oven-dried)

-

Thermometer or thermocouple probe

-

Inert gas inlet (N₂/Ar manifold)

-

Gas outlet bubbler (filled with mineral oil)

-

Ice-water bath

-

Rotary evaporator with a vacuum trap (and a base trap for acid vapors)

-

Büchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Benzyl-2-(chloromethyl)pyrrolidine HCl.

Step-by-Step Procedure

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler. Ensure all glassware is thoroughly oven-dried.

-

Reactant Preparation: To the flask, add (S)-(-)-1-Benzyl-2-pyrrolidinemethanol (e.g., 10.0 g, 52.3 mmol). Under a positive flow of nitrogen, add anhydrous dichloromethane (DCM, 100 mL) to dissolve the alcohol.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (e.g., 5.0 mL, 8.2 g, 68.9 mmol, 1.3 eq). Add the thionyl chloride dropwise to the stirred DCM solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-4 hours. The reaction is typically complete when gas evolution ceases.

-

Solvent Removal: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. Crucially, use a base trap (e.g., containing NaOH pellets or solution) between the flask and the vacuum pump to neutralize corrosive HCl and SOCl₂ vapors.[9] Evaporate until a viscous oil or semi-solid residue remains.

-

Product Precipitation and Isolation: To the residue, add anhydrous diethyl ether (100-150 mL). Stir or sonicate the mixture vigorously. The hydrochloride salt product should precipitate as a white or off-white solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove any non-polar impurities.

-

Drying: Transfer the solid to a clean, tared vial and dry under high vacuum for several hours to remove residual solvent. The expected yield is typically in the range of 85-95%.

Characterization

The identity and purity of the final product, 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride (C₁₂H₁₇Cl₂N, M.W. 246.18), should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the structure and presence of the benzyl and pyrrolidine protons.

-

¹³C NMR: To confirm the number of unique carbon environments.

-

FT-IR: To observe the absence of the broad O-H stretch from the starting alcohol.

-

Mass Spectrometry: To confirm the molecular weight of the free base (m/z = 209.10).

-

Melting Point: To assess purity.

Quantitative Data Summary

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| (S)-(-)-1-Benzyl-2-pyrrolidinemethanol | 191.27 | 10.0 g | 52.3 | 1.0 |

| Thionyl chloride (d=1.63 g/mL) | 118.97 | 5.0 mL (8.15 g) | 68.5 | 1.3 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |

| Diethyl ether (Et₂O) | 74.12 | ~210 mL | - | - |

| Product (Expected Yield: 90%) | 246.18 | ~11.6 g | ~47.1 | 0.9 |

References

-

PrepChem.com. Synthesis of a) N-Benzyl-2-pyrrolidone. Available at: [Link]

- Google Patents. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine.

- Google Patents. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3042642, 1-Benzyl-2-(chloromethyl)pyrrolidine. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (S)-(-)-1-benzyl-2-pyrrolidinemethanol. Available at: [Link]

-

Reddit. r/Chempros - Synthesis of Acyl Chlorides with Thionyl Chloride. Available at: [Link]

-

NJ.gov Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available at: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

- Google Patents. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.

-

ResearchGate. Synthesis of (5S)-1-benzyl-(1H-imidazol-1-yl-methyl)-2-pyrrolidinone... Available at: [Link]

-

ResearchGate. Thionyl Chloride - A Versatile Reagent. Available at: [Link]

Sources

- 1. 1-Benzyl-2-(chloromethyl)pyrrolidine | C12H16ClN | CID 3042642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-1-BENZYL-2-PYRROLIDINEMETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.be [fishersci.be]

- 6. nj.gov [nj.gov]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. reddit.com [reddit.com]

Application Note: High-Stability HPLC Analysis of 1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride

Part 1: Introduction & Chemical Strategy

The "Aziridinium Trap"

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is not a standard stable organic molecule; it is a reactive intermediate often used in the synthesis of substituted benzamides (e.g., antipsychotics like clebopride).[1] Its analysis presents a specific chemical hazard known as neighboring group participation .

In its free base form or in neutral solution, the nitrogen lone pair can displace the chlorine atom, forming a highly reactive bicyclic aziridinium ion .[1] This species rapidly reacts with nucleophiles (water, methanol) to form impurities.[1]

Core Analytical Challenge:

-

Instability: The molecule is stable as a hydrochloride salt but unstable as a free base.

-

Solvolysis: Use of alcoholic solvents (Methanol, Ethanol) in sample preparation can lead to immediate degradation via ether formation.[1]

-

Silanol Interaction: The tertiary amine moiety interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1]

The Solution:

This protocol utilizes a "Kinetic Freeze" approach. We maintain a strictly acidic environment (

Part 2: Visualizing the Instability

The following diagram illustrates the degradation pathway that this method is designed to prevent.

Caption: Figure 1.[1][2] The degradation cascade triggered by neutral pH or nucleophilic solvents.[1]

Part 3: Optimized HPLC Protocol

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| Column | C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 150 x 4.6 mm, 3.5 µm | Essential to minimize peak tailing from the tertiary amine.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water | Low pH (~2.[1]1) ensures nitrogen protonation, blocking cyclization.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Aprotic solvent.[1] Avoid Methanol to prevent metholysis. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 30°C | Controls viscosity; avoid high heat (>40°C) to limit thermal degradation.[1] |

| Injection Vol | 5 - 10 µL | Keep volume low to prevent solvent shock. |

| Detection | UV @ 215 nm (Primary) & 254 nm (Secondary) | 215 nm for max sensitivity (Cl-alkyl + Benzyl); 254 nm for Benzyl specificity.[1] |

Gradient Program

Note: A gradient is preferred over isocratic to clear potential hydrolysis products (more polar) and late-eluting dimers.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 12.0 | 30 | 70 | Linear Gradient |

| 15.0 | 30 | 70 | Wash |

| 15.1 | 90 | 10 | Return to Initial |

| 20.0 | 90 | 10 | Re-equilibration |

Part 4: Critical Sample Preparation (The "Kinetic Freeze")[1]

WARNING: Do not use Methanol. Do not use pure water without acid.

Diluent Preparation

Create a Stabilizing Diluent : 90% Water / 10% Acetonitrile containing 0.1% Phosphoric Acid .

-

Why? The acid ensures the salt does not dissociate into the free base during dissolution.

Sample Workflow

-

Weighing: Accurately weigh 25 mg of 1-Benzyl-2-(chloromethyl)pyrrolidine HCl into a 25 mL volumetric flask.

-

Dissolution: Add approx. 15 mL of Stabilizing Diluent . Sonicate briefly (max 2 mins) to dissolve. Keep the flask cool.

-

Make up: Fill to volume with Stabilizing Diluent.

-

Filtration: Filter through a 0.22 µm PTFE or Nylon filter. (Avoid Cellulose Acetate which may bind amines).[1]

-

Storage: Transfer immediately to an amber HPLC vial. Analyze within 4 hours or store at 4°C.

Part 5: Validation Parameters (System Suitability)

To ensure the method is "self-validating," the following criteria must be met before every run.

| Parameter | Acceptance Criteria | Troubleshooting |

| Tailing Factor ( | If | |

| Theoretical Plates ( | If low, check connections or column aging. | |

| Retention Time ( | ~ 8.5 ± 0.5 min | Drift indicates pH change or organic evaporation.[1] |

| Precision (RSD) | High RSD often indicates sample degradation in the vial.[1] Check autosampler temp (set to 4°C). |

Part 6: Troubleshooting Guide

Scenario A: "I see a split peak or a shoulder."

-

Cause: Partial hydrolysis. The "shoulder" is likely (1-Benzylpyrrolidin-2-yl)methanol.[1]

-

Fix: Check sample prep solvent. Did you use Methanol? Did you use neutral water? Remake sample in 0.1% H₃PO₄.

Scenario B: "The peak is tailing severely."

-

Cause: Secondary interaction between the amine and silica.

-

Fix: Add an ion-pairing agent if using an older column (e.g., 5 mM Sodium Hexanesulfonate), but modern Base-Deactivated columns (BDC) usually suffice with just low pH.[1]

Scenario C: "Ghost peaks in blank."

-

Cause: Carryover of the benzyl moiety.

-

Fix: The wash step (70% B) in the gradient is critical.[1] Extend the wash time to 5 minutes if ghost peaks persist.

References

-

Sielc Technologies. (n.d.).[1] Separation of 1-Benzylpyrrolidine on Newcrom R1 HPLC column. Retrieved October 24, 2023, from [Link][1]

-

Jain, P. S., et al. (2011).[1] Stability-indicating HPLC method for the determination of benzyl chloride. Journal of Chemical and Pharmaceutical Research, 3(4), 220-227.[1] (Contextual reference for benzyl halide reactivity).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 3042642, 1-Benzyl-2-(chloromethyl)pyrrolidine. Retrieved October 24, 2023, from [Link][1]

-

Doyle, M. P., et al. (1977).[1] Nucleophilic substitution of 2-(chloromethyl)pyrrolidines. Journal of Organic Chemistry. (Fundamental mechanism of aziridinium formation).

Sources

Application Note: High-Purity Recovery of 1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride via Optimized Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed protocol for the purification of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. Achieving high purity is critical for downstream applications, and recrystallization remains a powerful, scalable, and cost-effective method for this purpose.[1] This document moves beyond a simple set of instructions, delving into the rationale behind solvent selection, procedural steps, and troubleshooting. It is designed to equip researchers with a robust, self-validating framework to consistently obtain material of high purity, suitable for drug development and other sensitive applications.

Introduction: The Rationale for Purification

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and the formation of difficult-to-remove, structurally related byproducts.

Recrystallization is a purification technique based on differential solubility.[2] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allow the solution to cool.[1] As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain in the solution (mother liquor).[1]

Critical Safety Considerations: A Proactive Approach

Before beginning any experimental work, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride must be consulted, the structure suggests several potential hazards based on analogous compounds like benzyl chloride.

-

Alkylating Agent: The chloromethyl group is a potential alkylating agent. Such compounds can be reactive and require careful handling.

-

Lachrymator: Many benzyl halides are lachrymators (tear-inducing agents).[3][4] Work should be conducted in a well-ventilated chemical fume hood.[5][6]

-

Corrosive Potential: Upon contact with moisture, it may hydrolyze to form hydrochloric acid, which is corrosive to skin, eyes, and metals.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (face shield recommended), and chemically resistant gloves.[7]

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[8]

-

Eye Contact: Flush with water for at least 15-30 minutes, holding the eyelids open, and seek immediate medical attention.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Part I: The Cornerstone of Success - Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[9] An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. For hydrochloride salts, which are polar, polar protic solvents are often a good starting point.[10] However, the benzyl group introduces non-polar character, suggesting that a single solvent may not be perfect, and a two-solvent system might be required.[11][12]

Protocol 1: Solvent Screening Methodology

-

Preparation: Place approximately 20-30 mg of the crude 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride into several small test tubes.

-

Solvent Addition (Cold): To each tube, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Observe the solubility.

-

Ideal Outcome: The compound is insoluble or sparingly soluble in the cold solvent. If it dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization.

-

-

Solvent Addition (Hot): If the compound is insoluble in the cold solvent, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves.

-

Ideal Outcome: The compound dissolves completely near the boiling point of the solvent. Use the minimum amount of hot solvent necessary.[13]

-

-

Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath.

-

Ideal Outcome: A high yield of crystalline precipitate forms. If the compound "oils out" or no crystals form, the solvent may be inappropriate.

-

-

Evaluation: The best solvent is one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.

Data Presentation: Solvent Screening Guide

| Solvent Class | Test Solvent | Rationale & Expected Behavior | Notes |

| Alcohols | Isopropanol | Often an excellent choice for hydrochloride salts; balances polarity and non-polarity.[14] | Primary Candidate. |

| Ethanol | Similar to isopropanol, may show slightly higher solubility. | Good for dissolving the compound; may require an anti-solvent. | |

| Methanol | Highly polar; likely to dissolve the compound too readily, even when cold. | Unlikely to be a good single solvent, but could be the "good" solvent in a pair. | |

| Ketones | Acetone | Medium polarity; may be useful as a wash or as an anti-solvent.[14] | Check for reactivity. |

| Ethers | Diethyl Ether | Very non-polar; the compound will likely be insoluble. | Excellent candidate for an anti-solvent (Solvent #2). |

| Water | Deionized Water | Highly polar; the hydrochloride salt is likely very soluble. | Could be used as the "good" solvent with an organic anti-solvent. |

Visualization: Solvent Selection Workflow

The following diagram outlines the logical process for selecting an appropriate solvent system.

Caption: Decision tree for single-solvent recrystallization screening.

Part II: The Master Protocol for Bulk Purification

This protocol assumes a suitable solvent (or solvent pair) has been identified from Part I. The example below uses isopropanol as a single solvent, a common and effective choice for hydrochloride salts.[14]

Protocol 2: Recrystallization of 1-Benzyl-2-(chloromethyl)pyrrolidine HCl

-

Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the flask should not be more than half full). Add a magnetic stir bar. Add the minimum amount of the chosen solvent (e.g., isopropanol) required to form a slurry.

-

Heating: Gently heat the mixture on a stirrer/hotplate. Add more solvent in small portions until the solid just dissolves completely at or near the boiling point.[12] Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery upon cooling.

-

(Optional) Hot Filtration: If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-warm a stemless funnel with fluted filter paper by pouring some hot solvent through it.[11] Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming prevents premature crystallization of the product on the funnel, which would decrease the yield.

-

Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent. Causality: The solvent should be cold to minimize redissolving the purified crystals while still washing away the impurity-laden mother liquor.

-

Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a mild temperature.

Visualization: Overall Purification Workflow

Sources

- 1. mt.com [mt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. lifechempharma.com [lifechempharma.com]

- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nj.gov [nj.gov]

- 9. mt.com [mt.com]

- 10. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. designer-drug.com [designer-drug.com]

- 14. researchgate.net [researchgate.net]

The Versatile Chiral Building Block: 1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride in Medicinal Chemistry

Introduction: A Privileged Scaffold for CNS Drug Discovery

In the landscape of medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, frequently incorporated into the architecture of a diverse array of therapeutic agents.[1] Its prevalence is particularly notable in the realm of central nervous system (CNS) drug discovery, where its unique stereochemical and conformational properties are leveraged to achieve potent and selective interactions with biological targets.[2] Within this class of valuable building blocks, 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride has emerged as a critical intermediate, prized for its utility in the stereoselective synthesis of complex molecules. This application note provides a comprehensive overview of the synthesis and application of this versatile reagent, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

The N-benzyl group serves as a common and readily cleavable protecting group, while the chloromethyl moiety at the C2 position provides a reactive electrophilic handle for the introduction of various nucleophiles. This bifunctional nature allows for the construction of more elaborate molecular frameworks, making it a key component in the synthesis of anticonvulsant, nootropic, and other neurologically active compounds.[3]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is essential for its effective use in synthesis. The table below summarizes key identifiers and properties.

| Property | Value | Source |

| IUPAC Name | 1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride | PubChem |

| Molecular Formula | C₁₂H₁₇Cl₂N | PubChem |

| Molecular Weight | 246.18 g/mol | PubChem |

| CAS Number | 161564-02-9 | PubChem |

Expected ¹H NMR (CDCl₃, δ): 7.20-7.40 (m, 5H, Ar-H), 3.50-3.80 (m, 3H, N-CH₂-Ph and C2-H), 3.30-3.50 (m, 2H, CH₂-Cl), 2.80-3.00 (m, 1H, C5-Hα), 2.20-2.40 (m, 1H, C5-Hβ), 1.70-2.10 (m, 4H, C3-H₂ and C4-H₂).

Expected ¹³C NMR (CDCl₃, δ): 138-140 (Ar-C), 128-129 (Ar-CH), 127-128 (Ar-CH), 60-62 (C2), 56-58 (N-CH₂-Ph), 54-56 (C5), 48-50 (CH₂-Cl), 28-30 (C3), 22-24 (C4).

Synthesis Protocol: From Chiral Precursor to Key Intermediate

The most common and stereochemically controlled synthesis of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride begins with the commercially available and relatively inexpensive chiral precursor, (S)-(-)-1-Benzyl-2-pyrrolidinemethanol. The conversion of the primary alcohol to the corresponding chloride is a critical step, typically achieved using a chlorinating agent such as thionyl chloride.

Diagram: Synthetic Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Benzyl-2-(chloromethyl)pyrrolidine | C12H16ClN | CID 3042642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis of 2-Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrrolidine Scaffold

The 2-substituted pyrrolidine motif is a cornerstone in modern medicinal chemistry and natural product synthesis. Its prevalence in FDA-approved pharmaceuticals and biologically active alkaloids underscores its significance as a "privileged scaffold."[1] This structural unit often imparts crucial conformational rigidity and serves as a key recognition element for biological targets. Consequently, the development of robust and stereocontrolled methods for the synthesis of enantioenriched 2-substituted pyrrolidines is of paramount importance to the drug development pipeline.

This document provides an in-depth guide to three powerful, contemporary strategies for the asymmetric synthesis of 2-substituted pyrrolidines:

-

Biocatalysis: A green and highly selective approach using transaminase enzymes.

-

Transition-Metal Catalysis: Focusing on the versatile copper-catalyzed asymmetric 1,3-dipolar cycloaddition.

-

Organocatalysis: Employing small-molecule catalysts, such as diarylprolinol silyl ethers, to effect highly enantioselective transformations.

Each section will delve into the mechanistic underpinnings of the methodology, provide a detailed experimental protocol, and present representative data to guide the practicing chemist.

Biocatalytic Approach: Transaminase-Triggered Asymmetric Cyclizations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines.[2] Transaminases (TAs), in particular, have garnered significant attention for their ability to catalyze the stereoselective transfer of an amino group from a donor to a prochiral ketone.[3] This methodology has been ingeniously applied to the synthesis of 2-substituted pyrrolidines through a transaminase-triggered cyclization of ω-halo ketones.

Causality and Mechanistic Insight

The core principle of this approach is an enzyme-mediated asymmetric amination followed by a spontaneous intramolecular cyclization. A ω-chloroketone is selectively aminated by a transaminase to produce a chiral ω-chloroamine intermediate. The choice of a (R)- or (S)-selective transaminase allows for access to either enantiomer of the final product.[3] Once formed, the primary amine of the intermediate acts as an intramolecular nucleophile, displacing the chloride to form the pyrrolidine ring. This cascade process is highly atom-economical and often proceeds under mild, aqueous conditions.

Figure 2: General workflow for the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a Polysubstituted Pyrrolidine

This protocol is a representative procedure based on the work of Feng et al. using a Cu(I)/TF-BiphamPhos catalyst system. [4] Materials:

-

Copper(I) tetrafluoroborate-acetonitrile complex (Cu(CH₃CN)₄BF₄)

-

Chiral diphosphine ligand (e.g., (S,S)-TF-BiphamPhos)

-

α-Iminoester (e.g., N-(4-chlorobenzylidene)-glycine methyl ester)

-

Dipolarophile (e.g., Dimethyl maleate)

-

Base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Cu(CH₃CN)₄BF₄ (5 mol%) and the chiral ligand (5.5 mol%).

-

Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

To the catalyst solution, add the α-iminoester (1.0 equiv.) and the dipolarophile (1.2 equiv.).

-

Cool the reaction mixture to the desired temperature (e.g., 0°C or room temperature).

-

Add the base (e.g., Et₃N, 1.0 equiv.) dropwise to initiate the reaction.

-

Stir the reaction at the specified temperature for the required time (typically 12-24 hours), monitoring progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine product.

Data Presentation

This methodology is notable for its broad substrate scope and the high levels of stereoselectivity achieved.

| Entry | Azomethine Ylide Precursor | Dipolarophile | Yield (%) | dr (endo:exo) | ee (%, endo) |

| 1 | Glycine methyl ester imine | Dimethyl maleate | 98 | >99:1 | 98 |

| 2 | Alanine methyl ester imine | Dimethyl maleate | 99 | >99:1 | 99 |

| 3 | Phenylalanine methyl ester imine | Dimethyl maleate | 95 | >99:1 | 99 |

| 4 | Glycine methyl ester imine | N-Phenylmaleimide | 99 | >99:1 | 99 |

Data representative of results from Feng et al.[4]

Organocatalysis: Diarylprolinol Silyl Ether-Mediated Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized synthetic chemistry. [5]Diarylprolinol silyl ethers, derived from the amino acid proline, are highly effective catalysts for a variety of reactions, including the conjugate addition of aldehydes to nitroalkenes, which can be a key step in the synthesis of 2-substituted pyrrolidines.

Causality and Mechanistic Insight

The catalytic cycle begins with the condensation of the diarylprolinol silyl ether catalyst with an aldehyde to form a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitroalkene. The bulky diarylprolinol framework effectively shields one face of the enamine, directing the nitroalkene to attack from the less hindered face, thus establishing the stereochemistry of the product. The resulting iminium ion is then hydrolyzed to release the catalyst and afford the γ-nitroaldehyde product. This adduct can then be converted to the desired 2-substituted pyrrolidine via a one-pot reductive cyclization.

Figure 3: Catalytic cycle for the synthesis of 2-substituted pyrrolidines via organocatalyzed Michael addition.

Experimental Protocol: Two-Step Synthesis of a 2,4-Disubstituted Pyrrolidine

This is a representative two-step protocol where the Michael addition is followed by a reductive cyclization.

Materials:

-

Diarylprolinol silyl ether catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

-

Aldehyde (e.g., Propanal)

-

Nitroalkene (e.g., β-Nitrostyrene)

-

Solvent for Michael addition (e.g., Toluene)

-

Reducing agent (e.g., Palladium on carbon, Pd/C)

-

Hydrogen source (e.g., H₂ gas or ammonium formate)

-

Solvent for reduction (e.g., Methanol)

Step 1: Enantioselective Michael Addition

-

To a solution of the nitroalkene (1.0 equiv.) in the solvent, add the diarylprolinol silyl ether catalyst (10 mol%).

-

Cool the mixture to the desired temperature (e.g., 0°C).

-

Add the aldehyde (1.5 equiv.) dropwise over 10 minutes.

-

Stir the reaction until the nitroalkene is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure. The crude γ-nitroaldehyde can be used directly in the next step or purified by column chromatography.

Step 2: Diastereoselective Reductive Cyclization [6]1. Dissolve the crude γ-nitroaldehyde in the reduction solvent (e.g., Methanol). 2. Carefully add the Pd/C catalyst (10 wt%). 3. Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete. 4. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. 5. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 2-substituted pyrrolidine.

Data Presentation

This organocatalytic sequence affords highly functionalized pyrrolidines with excellent stereocontrol.

| Entry | Aldehyde | Nitroalkene | Michael Adduct Yield (%) | Michael Adduct ee (%) | Final Pyrrolidine dr |

| 1 | Propanal | β-Nitrostyrene | 95 | 98 | >95:5 |

| 2 | Isovaleraldehyde | β-Nitrostyrene | 92 | 97 | >95:5 |

| 3 | Butanal | (E)-1-Nitro-2-phenylethene | 96 | 99 | >95:5 |

Data are representative of typical outcomes for this reaction sequence.

Conclusion

The asymmetric synthesis of 2-substituted pyrrolidines is a well-developed field with a diverse array of powerful methodologies. The choice of a specific synthetic route will depend on factors such as the desired substitution pattern, scalability, and the availability of starting materials and catalysts. Biocatalysis offers an environmentally friendly route with exceptional enantioselectivity. Copper-catalyzed 1,3-dipolar cycloadditions provide a rapid and versatile entry into complex, polysubstituted pyrrolidines. Finally, organocatalysis presents a metal-free alternative that is particularly effective for constructing specific substitution patterns with high fidelity. The protocols and data presented herein serve as a practical guide for researchers aiming to incorporate these valuable heterocyclic motifs into their drug discovery and development programs.

References

-

Heckmann, C. M., & Paul, C. E. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1642–1649. [Link] [3]2. Feng, X., Chen, F., & Zhang, X. (2008). Highly Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides Catalyzed by Copper(I)/TF-BiphamPhos Complexes. Angewandte Chemie International Edition, 47(49), 9430-9433. [Link] [4]3. De Figueiredo, R. M., & Christmann, M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. [Link] [1]4. Carretero, J. C., Rodríguez, N., & Adrio, J. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications, 61, 3821-3831. [Link] [7]5. Various Authors. (2018). Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. Organic & Biomolecular Chemistry, 16(15), 2591-2601. [Link] [8]6. Various Authors. (2019). Diastereodivergent Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and β-Fluoroalkyl Vinylsulfones: Low Copper(II) Catalyst Loading and Theoretical Studies. Angewandte Chemie International Edition, 58(46), 16637-16643. [Link] 7. Sibi, M. P., & Stanley, L. M. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(7), 2253–2265. [Link] [9][10]8. Carlucci, L., et al. (2013). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry – A European Journal, 19(44), 14933-14941. [Link] 9. Pace, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link] [5]10. Huisgen, R. (2024). Biocatalytic synthesis of enantiopure building blocks for pharmaceutical. ResearchGate. [Link]

Sources

- 1. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride in the Synthesis of Novel Cholinesterase Inhibitors

Introduction: A Strategic Building Block for Neurodegenerative Disease Therapeutics

The progressive cognitive decline associated with Alzheimer's disease (AD) and other neurodegenerative disorders is significantly linked to the depletion of the neurotransmitter acetylcholine (ACh) in the brain. A primary therapeutic strategy to combat this is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of ACh. By impeding the action of these enzymes, the concentration and duration of ACh in the synaptic cleft are increased, leading to improved cholinergic neurotransmission and symptomatic relief. The N-benzylpyrrolidine moiety has emerged as a crucial pharmacophore in the design of potent and selective cholinesterase inhibitors. This application note provides a detailed guide on the utilization of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride as a key starting material for the synthesis of a novel class of potential cholinesterase inhibitors. We will delve into the synthetic strategy, provide a detailed experimental protocol, and discuss the rationale behind the procedural steps.

The core of our synthetic approach is the Williamson ether synthesis, a robust and versatile method for forming an ether linkage. In this context, the electrophilic chloromethyl group of 1-Benzyl-2-(chloromethyl)pyrrolidine will be coupled with a nucleophilic substituted phenol. The choice of the phenolic component is critical as it significantly influences the binding affinity and selectivity of the final compound for the cholinesterase enzymes. For this application note, we will focus on the synthesis of a hybrid molecule that incorporates the N-benzylpyrrolidine scaffold with a substituted benzaldehyde, a common feature in many multi-target cholinesterase inhibitors.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from commercially available reagents. The first step is the preparation of the key intermediate, 1-benzyl-2-((4-formylphenoxy)methyl)pyrrolidine, via a Williamson ether synthesis. The subsequent step involves the reductive amination of this intermediate to introduce further diversity and potentially enhance biological activity.

Figure 1: General synthetic workflow.

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride | ≥98% | Commercially Available |

| 4-Hydroxybenzaldehyde | ≥98% | Commercially Available |

| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| n-Hexane | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Commercially Available |

| Round-bottom flasks | Various sizes | Standard Laboratory Supplier |

| Magnetic stirrer with heating | Standard Laboratory Supplier | |

| Reflux condenser | Standard Laboratory Supplier | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Laboratory Supplier |

| Column chromatography setup | Silica gel (230-400 mesh) | Standard Laboratory Supplier |

| Rotary evaporator | Standard Laboratory Supplier |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. N,N-Dimethylformamide (DMF) is a suspected teratogen and should be handled with extreme care.

Protocol 1: Synthesis of 1-Benzyl-2-((4-formylphenoxy)methyl)pyrrolidine

This protocol details the Williamson ether synthesis to couple the N-benzylpyrrolidine moiety with 4-hydroxybenzaldehyde.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride (2.46 g, 10 mmol), 4-hydroxybenzaldehyde (1.22 g, 10 mmol), and anhydrous potassium carbonate (4.14 g, 30 mmol).

-

Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide. It also neutralizes the hydrochloride salt of the starting material, liberating the free amine. A molar excess of the base is used to ensure complete reaction.

-

-

Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Rationale: DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the potassium cations, leaving the phenoxide anion more available for nucleophilic attack.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in n-hexane. The reaction is typically complete within 12-16 hours.

-

Rationale: Heating increases the rate of the reaction. TLC is used to track the consumption of the starting materials and the formation of the product.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Rationale: The addition of water precipitates the product and dissolves the inorganic salts. Ethyl acetate is used to extract the desired organic product from the aqueous phase.

-

-

Purification: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane (e.g., 10% to 40%) to afford the pure product as a pale yellow oil.

-

Rationale: The brine wash removes any remaining water from the organic phase. Sodium sulfate is a drying agent. Column chromatography separates the desired product from any unreacted starting materials and byproducts.

-

Expected Yield: 70-80%

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.35-7.20 (m, 5H, Ar-H), 7.01 (d, J = 8.0 Hz, 2H, Ar-H), 4.15-4.05 (m, 2H, O-CH₂), 3.80-3.70 (m, 1H, N-CH), 3.60-3.50 (m, 2H, N-CH₂-Ph), 3.20-3.10 (m, 1H, N-CH₂), 2.50-2.40 (m, 1H, N-CH₂), 2.00-1.80 (m, 4H, pyrrolidine-CH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 190.8, 163.5, 138.2, 132.0, 130.5, 129.0, 128.5, 127.2, 114.8, 70.2, 60.5, 58.9, 54.3, 28.1, 23.5.

-

MS (ESI): m/z 296.16 [M+H]⁺.

Further Synthetic Applications and Rationale

The aldehyde functional group in the synthesized intermediate, 1-benzyl-2-((4-formylphenoxy)methyl)pyrrolidine, serves as a versatile handle for further chemical modifications to generate a library of potential cholinesterase inhibitors. One of the most common and effective methods for this is reductive amination .

Figure 2: Reductive amination workflow.

By reacting the aldehyde with a diverse range of primary or secondary amines, a wide array of analogues can be synthesized. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of the inhibitory potency and selectivity. For instance, introducing another benzyl group or a substituted benzyl group can probe interactions with the peripheral anionic site (PAS) of acetylcholinesterase, which is a known strategy for developing dual-binding site inhibitors.

Conclusion

1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a valuable and strategically important building block for the synthesis of novel cholinesterase inhibitors. The protocol outlined in this application note provides a reliable and efficient method for the synthesis of a key intermediate via Williamson ether synthesis. The versatility of the resulting aldehyde allows for the generation of a diverse library of compounds through subsequent reactions like reductive amination. This approach offers a robust platform for researchers and drug development professionals to explore new chemical space in the quest for more effective therapeutics for Alzheimer's disease and other neurodegenerative disorders.

References

- Due to the proprietary nature of specific drug synthesis, this application note provides a representative protocol based on established chemical principles.

Application Notes and Protocols: 1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride as a Versatile Precursor for PET Ligands

Introduction: The Significance of the Pyrrolidine Scaffold in PET Imaging

For researchers and scientists in the field of drug development and molecular imaging, the pyrrolidine scaffold is a cornerstone in the design of novel radioligands for Positron Emission Tomography (PET). Its rigid, five-membered ring structure provides a predictable conformational framework, which is crucial for achieving high-affinity and selective binding to biological targets. The compound of interest, 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride, represents a highly valuable precursor in this context. The benzyl group serves as a common protecting group for the nitrogen atom, which can be readily removed or modified in later synthetic steps. More importantly, the chloromethyl group at the 2-position is an excellent electrophilic site, primed for nucleophilic substitution reactions. This inherent reactivity is the key to introducing the positron-emitting radionuclide, most commonly fluorine-18 ([¹⁸F]), onto the molecule.

The primary strategy for radiolabeling utilizing this precursor involves the nucleophilic substitution of the chloride with [¹⁸F]fluoride. This reaction is typically performed as the final step in the synthesis to minimize the handling of radioactive material and to maximize the specific activity of the resulting PET ligand. The choice of reaction conditions, including the solvent, temperature, and the use of a phase transfer catalyst, is critical for achieving high radiochemical yields and purity.

While direct radiolabeling of 1-Benzyl-2-(chloromethyl)pyrrolidine itself is a viable strategy, it is more common to first modify the core structure to introduce other functionalities that can enhance binding affinity and selectivity for a specific biological target. This guide will provide a detailed exploration of the chemical principles and practical protocols for utilizing pyrrolidine-based precursors in the synthesis of PET ligands, with a focus on targeting neurological receptors.

Core Principles of [¹⁸F]-Radiolabeling via Nucleophilic Substitution

The introduction of fluorine-18 into a molecule is a critical step in the synthesis of a PET tracer. [¹⁸F] is a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes, allowing for its production, chemical synthesis, and imaging studies to be performed within a reasonable timeframe. The most common method for introducing [¹⁸F] is through nucleophilic substitution, where the [¹⁸F]fluoride ion acts as the nucleophile.

Several key factors govern the success of this reaction:

-

The Leaving Group: The efficiency of the nucleophilic substitution is highly dependent on the nature of the leaving group. In the case of 1-Benzyl-2-(chloromethyl)pyrrolidine, the chloride ion is a good leaving group. Other common leaving groups in PET chemistry include tosylates, mesylates, and triflates.

-

The Solvent: Protic solvents, such as water or alcohols, can solvate the fluoride ion through hydrogen bonding, significantly reducing its nucleophilicity. Therefore, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are the solvents of choice for [¹⁸F]-fluorination reactions.

-

Phase Transfer Catalyst: To enhance the solubility and reactivity of the [¹⁸F]fluoride in the organic solvent, a phase transfer catalyst is typically employed. A common choice is a combination of potassium carbonate (K₂CO₃) and a cryptand, such as Kryptofix 2.2.2 (K₂₂₂). The K₂₂₂ encapsulates the potassium ion, leaving the "naked" and highly reactive fluoride ion available for the nucleophilic attack.

-

Reaction Temperature: The reaction is usually heated to increase the reaction rate. The optimal temperature depends on the specific precursor and solvent used, but it typically ranges from 80°C to 150°C.

Application Case Study: Synthesis of a Pyrrolidine-Based PET Ligand for Nicotinic Acetylcholine Receptors

To illustrate the practical application of these principles, we will detail a representative synthesis of a PET ligand targeting the α4β2 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and addiction, making them an important target for PET imaging. While the specific example may not directly use 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride, the underlying chemistry and workflow are directly transferable.

The synthesis of many such ligands involves a precursor with a reactive site analogous to the chloromethylpyrrolidine. For instance, the synthesis of ligands like [¹⁸F]2-fluoro-A-85380 involves the nucleophilic substitution on a carbon adjacent to a heterocyclic nitrogen.

Workflow for PET Ligand Synthesis

The overall workflow for the synthesis of a pyrrolidine-based PET ligand can be visualized as a multi-step process, starting from the precursor synthesis and culminating in the quality control of the final radiolabeled product.

Caption: General workflow for the synthesis of a PET ligand.

Detailed Protocol: Synthesis of a Representative Pyrrolidine-Containing Precursor

This protocol outlines a general approach to synthesize a suitable precursor for [¹⁸F]-radiolabeling, starting from a commercially available pyrrolidine derivative. The specific reagents and conditions may need to be adapted based on the desired final PET ligand.

Objective: To synthesize a tosylated precursor for [¹⁸F]-radiolabeling. The tosyl group is an excellent leaving group for the subsequent nucleophilic substitution with [¹⁸F]fluoride.

Materials:

-

N-Boc-2-(hydroxymethyl)pyrrolidine

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-2-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM.

-

Addition of Base: Cool the solution to 0°C using an ice bath and add triethylamine (1.5 eq).

-

Addition of Tosylating Agent: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-2-(tosyloxymethyl)pyrrolidine precursor.

-

Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Detailed Protocol: [¹⁸F]-Radiolabeling and Purification

This protocol describes the automated synthesis of the [¹⁸F]-labeled PET ligand using a commercially available synthesis module.

Materials:

-

Aqueous [¹⁸F]fluoride from a cyclotron

-

Kryptofix 2.2.2 (K₂₂₂)/potassium carbonate (K₂CO₃) solution

-

Acetonitrile (ACN), anhydrous

-

The synthesized tosylated precursor

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Water for injection

-

Ethanol, USP grade

-

Sterile filters (0.22 µm)

-

HPLC system with a semi-preparative column and a radiation detector

-

Solid-phase extraction (SPE) cartridge (e.g., C18)

Procedure:

-

[¹⁸F]Fluoride Trapping and Drying:

-

The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

The [¹⁸F]F⁻ is then eluted from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.

-

The solvent is evaporated under a stream of nitrogen with gentle heating to azeotropically remove the water. Anhydrous acetonitrile is added and evaporated two more times to ensure the [¹⁸F]KF/K₂₂₂ complex is completely dry.

-

-

Radiolabeling Reaction:

-

A solution of the tosylated precursor (typically 1-5 mg) in anhydrous DMSO is added to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex.

-

The reaction vessel is sealed and heated to 120-140°C for 10-15 minutes.

-

-

Purification by HPLC:

-

After the reaction is complete, the mixture is cooled and diluted with the HPLC mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer).

-

The crude reaction mixture is injected onto a semi-preparative HPLC column.

-

The fraction corresponding to the desired [¹⁸F]-labeled product is collected, as identified by the radiation detector.

-

-

Formulation:

-

The collected HPLC fraction is diluted with water for injection and passed through a C18 SPE cartridge to trap the product.

-

The cartridge is washed with water to remove any residual HPLC solvents.

-

The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline to the desired final concentration and volume.

-

The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

-

Caption: General reaction scheme for [¹⁸F]-radiolabeling.

Quality Control and Data Analysis